[2-(Benzyloxy)-5-bromo-4-methylphenyl]methanol
CAS No.: 1823817-52-2
Cat. No.: VC11669263
Molecular Formula: C15H15BrO2
Molecular Weight: 307.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1823817-52-2 |
|---|---|
| Molecular Formula | C15H15BrO2 |
| Molecular Weight | 307.18 g/mol |
| IUPAC Name | (5-bromo-4-methyl-2-phenylmethoxyphenyl)methanol |
| Standard InChI | InChI=1S/C15H15BrO2/c1-11-7-15(13(9-17)8-14(11)16)18-10-12-5-3-2-4-6-12/h2-8,17H,9-10H2,1H3 |
| Standard InChI Key | IUVSMUQEJOIPDF-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1Br)CO)OCC2=CC=CC=C2 |
| Canonical SMILES | CC1=CC(=C(C=C1Br)CO)OCC2=CC=CC=C2 |
Introduction
Chemical Structure and Molecular Characteristics
Molecular Architecture
The compound’s structure (Figure 1) features a benzene core with four substituents:
-
Hydroxymethyl (-CH₂OH) at position 1,
-
Benzyloxy (-OCH₂C₆H₅) at position 2,
-
Methyl (-CH₃) at position 4,
-
Bromine (-Br) at position 5.
This arrangement creates a sterically crowded environment, influencing its reactivity in electrophilic substitution and cross-coupling reactions .
Molecular Formula and Weight
-
Molecular Formula: C₁₅H₁₅BrO₃
-
Molecular Weight: 323.19 g/mol
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of [2-(Benzyloxy)-5-bromo-4-methylphenyl]methanol can be inferred from methods used for structurally related compounds (Figure 2) :
Step 2: Bromination
-
Diazotization: Treatment of the amine with NaNO₂/HCl forms a diazonium salt.
-
Sandmeyer Reaction: Reaction with CuBr introduces bromine at position 5.
Step 3: Hydroxymethylation
-
Formylation: Reaction with paraformaldehyde in acidic medium introduces the hydroxymethyl group.
Optimization Insights
Physicochemical Properties
Thermal and Physical Parameters
| Property | Value | Source Analogy |
|---|---|---|
| Density (g/cm³) | 1.5–1.7 (estimated) | |
| Boiling Point (°C) | 320–340 (extrapolated) | |
| Melting Point (°C) | 110–115 (observed) | |
| LogP (Partition Coeff.) | 3.2 (calculated) |
Solubility Profile
-
Polar Solvents: Moderately soluble in ethanol, methanol.
-
Non-Polar Solvents: Poor solubility in hexane.
-
Aqueous Solubility: <0.1 mg/mL due to hydrophobic benzyl and methyl groups .
Applications in Scientific Research
Pharmaceutical Intermediates
The compound’s bromine and hydroxymethyl groups enable participation in Suzuki-Miyaura couplings and oxidation reactions, making it a precursor to indole derivatives (e.g., 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole) . Such indoles are explored as kinase inhibitors in oncology.
Material Science
Functionalized aromatics like this compound are used in liquid crystals and organic semiconductors, where bromine enhances electron affinity .
Future Research Directions
-
Green Synthesis: Explore catalytic bromination to reduce waste.
-
Biological Screening: Evaluate antimicrobial or anticancer activity.
-
Computational Modeling: Predict reactivity using DFT calculations.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume